molecular formula C12H18N2OS2 B14906601 n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

Cat. No.: B14906601
M. Wt: 270.4 g/mol
InChI Key: UHHFEVSFVLPWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide is a chemical compound with the molecular formula C12H18N2OS2 and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of a cyclopentyl group, a thiazole ring, and a thioacetamide moiety, making it a unique structure in the realm of organic chemistry.

Chemical Reactions Analysis

n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, which are crucial in cancer cell proliferation and survival . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C12H18N2OS2

Molecular Weight

270.4 g/mol

IUPAC Name

N-cyclopentyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C12H18N2OS2/c1-9-13-11(7-17-9)6-16-8-12(15)14-10-4-2-3-5-10/h7,10H,2-6,8H2,1H3,(H,14,15)

InChI Key

UHHFEVSFVLPWTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CSCC(=O)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.